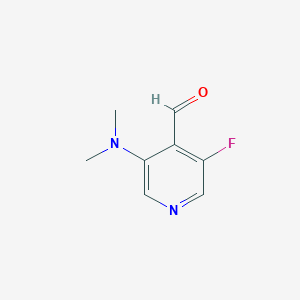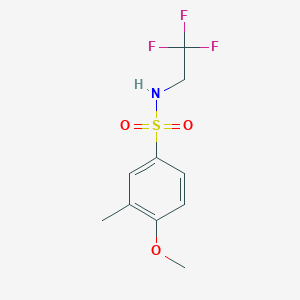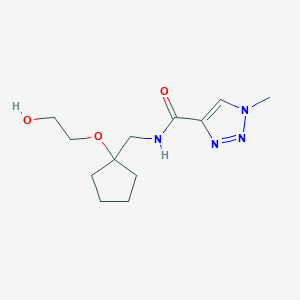
2-Fluorosulfonyloxy-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorosulfonyloxy-1,3-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a fluorosulfonyloxy group
Preparation Methods
The synthesis of 2-Fluorosulfonyloxy-1,3-dimethoxybenzene typically involves the introduction of the fluorosulfonyloxy group to a 1,3-dimethoxybenzene precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluorosulfonyloxy-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorosulfonyloxy group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Photochemical Reactions: It can also participate in photo-induced reactions, such as trifluoromethylation, where light irradiation affects the regioselectivity and yield of the reaction.
Scientific Research Applications
2-Fluorosulfonyloxy-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel sulfonyl fluorides.
Chemical Biology: The compound’s unique properties make it useful in studying biological systems and developing new biochemical tools.
Materials Science: It is employed in the creation of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-Fluorosulfonyloxy-1,3-dimethoxybenzene exerts its effects involves the formation of reactive intermediates, such as fluorosulfonyl radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2-Fluorosulfonyloxy-1,3-dimethoxybenzene can be compared with other similar compounds, such as:
1,3-Dimethoxybenzene: This compound lacks the fluorosulfonyloxy group and is less reactive in certain types of chemical reactions.
1,2-Dimethoxybenzene and 1,4-Dimethoxybenzene: These isomers have different substitution patterns on the benzene ring, leading to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
2-fluorosulfonyloxy-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO5S/c1-12-6-4-3-5-7(13-2)8(6)14-15(9,10)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYFBIXSLZYVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(4-nitrophenyl)-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enamido]phenyl}prop-2-enamide](/img/structure/B2655368.png)


![4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide](/img/structure/B2655375.png)
![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide](/img/structure/B2655379.png)

![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2655382.png)



